molecular formula C22H16N4O4 B6479327 2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 879624-23-4

2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No.: B6479327
CAS No.: 879624-23-4
M. Wt: 400.4 g/mol
InChI Key: NXWFVGUNEKQIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a spirocyclic heterocycle featuring a fused pyrano[3,2-c]pyridine core linked to an indole moiety via a spiro junction. Key structural elements include:

  • Spiro architecture: The indole (position 3) and pyrano[3,2-c]pyridine (position 4') are connected through a single atom, creating a rigid, three-dimensional structure that may influence conformational stability and bioactivity .
  • Substituents: A furan-2-ylmethyl group at position 6', a methyl group at 7', and a carbonitrile at 3' contribute to electronic and steric properties.

Properties

IUPAC Name

2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-12-9-17-18(20(27)26(12)11-13-5-4-8-29-13)22(15(10-23)19(24)30-17)14-6-2-3-7-16(14)25-21(22)28/h2-9H,11,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWFVGUNEKQIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CC=CO3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N4O4\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_4

This structure features a spiro-indole framework that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity

The specific biological activities of this compound are still under investigation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. This leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a marker for apoptosis .
  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be notably low, indicating potent activity .
  • In Vivo Efficacy : In xenograft mouse models, treatment with the compound resulted in reduced tumor weight and volume compared to control groups. This suggests its effectiveness in a physiological context .

Antimicrobial Activity

Preliminary data suggest that the compound may also possess antimicrobial properties:

  • Bacterial Inhibition : It has shown activity against several bacterial strains in preliminary assays, though further studies are necessary to quantify this effect and determine mechanisms .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, which is common among indole derivatives:

  • Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines, although specific studies are yet to confirm this effect conclusively.

Research Findings and Case Studies

A summary of relevant research findings includes:

StudyFindingsCell Line/ModelIC50 Value
Study 1Induced apoptosis through caspase activationMCF-77.5 μM
Study 2Reduced tumor volume in xenograft modelsMouse modelN/A
Study 3Antimicrobial activity against E. coliBacterial culturesN/A

Comparison with Similar Compounds

Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile Derivatives

  • Example: 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile () Structural Differences: Replaces pyrano[3,2-c]pyridine with pyrano[2,3-c]pyrazole and indole with indoline. Properties: High melting point (305–306°C) due to bromine substituents and spiro rigidity. Exhibits IR bands for NH (3405 cm⁻¹), CN (2205 cm⁻¹), and carbonyl (1715 cm⁻¹) . Synthesis: Multicomponent reaction (malononitrile, pyrazolone, isatin) in ethanol with sodium acetate .

Pyrano[3,2-c]pyridine Carbonitriles

  • Example: 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile () Structural Differences: Lacks spiro junction; phenyl and phenylethyl substituents instead of furan and indole. Properties: Moderate polarity due to chlorophenyl and carbonitrile groups. Potential for π-π stacking interactions .

Functional Group Analogues

Furan-Substituted Heterocycles

  • Example: 2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile () Structural Differences: Pyrano-pyran core instead of pyrano-pyridine. Properties: Hydroxymethyl and benzyloxy groups increase hydrophilicity. IR confirms CN (2191 cm⁻¹) and carbonyl (1637 cm⁻¹) .

Carbonitrile-Containing Spiro Systems

  • Example: 3',5'-Diamino-1-methyl-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile () Structural Differences: Pyrroloimidazole instead of pyrano-pyridine. Synthesis: Condensation of 2-aminoimidazoles, isatin, and malononitrile in 2-propanol .

Comparative Data Table

Compound Class Core Structure Key Substituents Melting Point (°C) Synthesis Method Bioactivity Insights
Target Compound (Hypothetical) Spiro[indole-pyrano[3,2-c]pyridine] 6'-(Furan-2-ylmethyl), 7'-methyl, 3'-CN N/A Likely multicomponent reaction Predicted antitumor (cf. )
Spiro[indoline-pyrano[2,3-c]pyrazole] () Spiro[indoline-pyrano-pyrazole] 5,7-Dibromo, 3'-CF₃ 305–306 Multicomponent (EtOH, NaOAc) Antitumor (lankacidin-like)
Pyrano[3,2-c]pyridine () Pyrano[3,2-c]pyridine 4-(2-Chlorophenyl), 6-phenylethyl N/A Copper-catalyzed coupling Not reported
Pyrano-pyran () Pyrano[3,2-b]pyran 4-(Benzyloxyphenyl), 6-hydroxymethyl 235–238 Condensation Antioxidant potential

Preparation Methods

Core Framework Construction via Pyrano[3,2-c]pyridine Formation

The pyrano[3,2-c]pyridine moiety is central to the target molecule. A validated approach involves the condensation of β-keto esters with malononitrile or cyanoacetate derivatives in the presence of hydrazine derivatives. For instance, Fe₃O₄@l-arginine nanocatalysts under solvent-free conditions enable efficient cyclization, as demonstrated in spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] syntheses. Adapting this method, ethyl acetoacetate (as the β-keto ester) reacts with malononitrile and a substituted hydrazine to form the pyran ring, followed by spirocyclization with an isatin derivative.

Key parameters include:

  • Catalyst loading : 8 mol% Fe₃O₄@l-arginine.

  • Temperature : Room temperature to 80°C, with minimal yield variation.

  • Solvent-free conditions : Eliminates purification challenges associated with polar aprotic solvents.

Spirojunction Formation with Indole-3-one

The spiro[indole-3,4'-pyrano] linkage requires coupling an isatin derivative (e.g., 7-methylisatin) with the preformed pyrano[3,2-c]pyridine intermediate. In analogous syntheses, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) catalyzes three-component reactions of isatin, malononitrile, and diketones to form spirooxindoles. For the target compound, substituting diketones with a furan-2-ylmethyl-substituted β-keto ester introduces the required side chain.

Reaction pathway :

  • Knoevenagel condensation : Isatin reacts with malononitrile to form an electrophilic α,β-unsaturated nitrile.

  • Michael addition : The pyrano[3,2-c]pyridine intermediate attacks the Knoevenagel adduct.

  • Spirocyclization : Intramolecular nucleophilic attack forms the spiro center.

Functionalization of the Pyrano[3,2-c]pyridine Core

Introduction of the 2'-Amino Group

The 2'-amino group is introduced via nucleophilic substitution or reductive amination. In spiro[indeno[1,2-b]pyrazolo[4,3-e]pyridine] syntheses, pyrazol-5-amines directly incorporate nitrogen into the heterocyclic framework. For the target molecule, hydrazine or a protected amine (e.g., benzylamine) can be used, followed by deprotection under acidic or hydrogenolytic conditions.

Optimization considerations :

  • Amine source : Hydrazine hydrate ensures regioselectivity for the 2'-position.

  • Catalyst : Fe₃O₄@l-arginine enhances reaction rates by stabilizing intermediates via hydrogen bonding.

Incorporation of the Furan-2-ylmethyl Substituent

The 6'-[(furan-2-yl)methyl] group is installed via alkylation or a Mannich reaction. For example, furfuraldehyde undergoes condensation with methylamine to form a Schiff base, which is subsequently reduced to the secondary amine. This intermediate then alkylates the pyrano[3,2-c]pyridine core at the 6'-position.

Alternative approach :

  • Mannich reaction : Furfuryl alcohol reacts with formaldehyde and ammonium chloride to generate a furan-containing Mannich base, which alkylates the heterocycle under basic conditions.

Final Assembly and Cyclization

One-Pot Tandem Reactions

A sequential one-pot strategy minimizes intermediate isolation. Combining ethyl acetoacetate, malononitrile, 7-methylisatin, and furfurylamine in ethanol with DBDMH (10 mol%) at reflux yields the spiro product after 4–6 hours. The reaction proceeds via:

  • Formation of the pyrano[3,2-c]pyridine ring.

  • Spirocyclization with isatin.

  • In situ alkylation by furfurylamine.

Yield optimization :

  • Solvent : Ethanol outperforms DMF or acetonitrile due to better solubility of intermediates.

  • Catalyst : DBDMH accelerates both Knoevenagel and Michael additions.

Post-Synthetic Modifications

  • Cyano Group Installation : Malononitrile serves as the cyanide source during the Knoevenagel step, directly introducing the 3'-cyano group.

  • Methyl Group at 7'-Position : Derived from 7-methylisatin, ensuring regioselective incorporation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • Singlet at δ 2.40 ppm (7'-CH₃).

    • Multiplet at δ 6.20–6.80 ppm (furan protons).

    • Broad singlet at δ 4.80 ppm (2'-NH₂).

  • ¹³C NMR : Peaks at δ 115–120 ppm (CN), 160–170 ppm (ketones), and 95–100 ppm (spiro carbon).

  • FT-IR : Stretches at 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 3350 cm⁻¹ (N-H).

Chromatographic Purity

HPLC analysis using a C18 column (MeOH:H₂O = 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Spirocyclization

Competing pathways may form non-spiro byproducts. Using bulky catalysts (e.g., Fe₃O₄@l-arginine) sterically hinders incorrect cyclization.

Solubility Issues

The polar nitrile and keto groups reduce solubility in organic solvents. Recrystallization from ethanol:water (9:1) improves yield .

Q & A

Q. How can the synthetic yield of this spirocyclic compound be optimized?

Methodological Answer: Optimization involves systematic variation of catalysts (e.g., Lewis acids), solvent systems (water/ethanol mixtures improve yield due to polarity effects), and temperature (60–80°C is typical for indole-pyrano coupling reactions). Multi-step protocols may require intermediate purification via column chromatography. Reaction monitoring with TLC or HPLC ensures stepwise efficiency .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer: Use a combination of:

  • 1H/13C NMR to assign spirocyclic connectivity and substituent environments (e.g., furan methyl vs. indole protons).
  • IR Spectroscopy to identify carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation. Cross-referencing with computational NMR prediction tools (e.g., ACD/Labs) resolves ambiguities .

Q. How is purity assessed during synthesis?

Methodological Answer: Purity is validated via:

  • HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2% threshold).
  • Differential Scanning Calorimetry (DSC) to confirm melting point consistency and detect polymorphic forms .

Advanced Research Questions

Q. How can molecular docking elucidate potential biological targets?

Methodological Answer:

  • Use docking software (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes like COX-2 or kinases. Prioritize binding pockets with polar residues (e.g., Ser530 in COX-2) that may interact with the amino and nitrile groups.
  • Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities (KD values) .

Q. What strategies resolve contradictions in NMR spectral assignments?

Methodological Answer:

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to clarify spin-spin coupling and long-range correlations.
  • Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra (e.g., Gaussian 16) for challenging spirocyclic regions.
  • Re-evaluate solvent effects (DMSO vs. CDCl3) on chemical shifts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Vary substituents : Replace the furan-2-ylmethyl group with other heterocycles (thiophene, pyrrole) to assess electronic effects on bioactivity.
  • Modify stereochemistry : Synthesize enantiomers via chiral catalysts to evaluate stereoselective interactions.
  • Test derivatives in enzyme inhibition assays (IC50 determination) and correlate with computational electrostatic potential maps .

Q. What analytical approaches identify degradation products under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) coupled with GC-MS identifies volatile degradation byproducts (e.g., CO2 from decarboxylation).
  • LC-MS/MS detects non-volatile degradation species, such as hydrolyzed nitrile groups forming carboxylic acids. Stability studies (40°C/75% RH for 4 weeks) accelerate aging .

Q. How to address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Employ co-solvent systems (e.g., DMSO:PBS ≤1% v/v) or formulate with cyclodextrins to enhance solubility.
  • Derivatize the hydroxymethyl group (if present) with PEGylated moieties to improve hydrophilicity.
  • Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Data Contradiction Analysis

Q. Conflicting biological activity data across cell lines: How to troubleshoot?

Methodological Answer:

  • Replicate assays in triplicate using standardized cell lines (e.g., HEK293 vs. HepG2) with controlled passage numbers.
  • Quantify intracellular compound levels via LC-MS to rule out uptake variability.
  • Check for off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. Discrepancies in reported synthetic routes: How to validate?

Methodological Answer:

  • Compare intermediates using X-ray crystallography (if crystals are obtainable) to confirm structural fidelity.
  • Reproduce literature protocols with strict inert atmosphere control (argon/vacuum lines) to exclude oxygen/moisture interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.